Cas no 1563884-26-3 (methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate)

メチル 2-(1Z)-4,4-ジメチル-1,2,3,4-テトラヒドロナフタレン-1-イリデンアセテートは、高度に選択的な共役構造を持つ有機化合物です。4,4-ジメチル基を有するテトラヒドロナフタレン骨格とメチルエステル部位が特徴で、光反応性や立体選択的反応に優れた特性を示します。特にZ型配置の二重結合は分子の剛性を高め、医薬品中間体や機能性材料の合成において立体特異的な反応経路を可能にします。熱安定性に優れ、有機溶媒への溶解性が良好なため、実験室規模から工業的プロセスまで幅広い応用が期待されます。

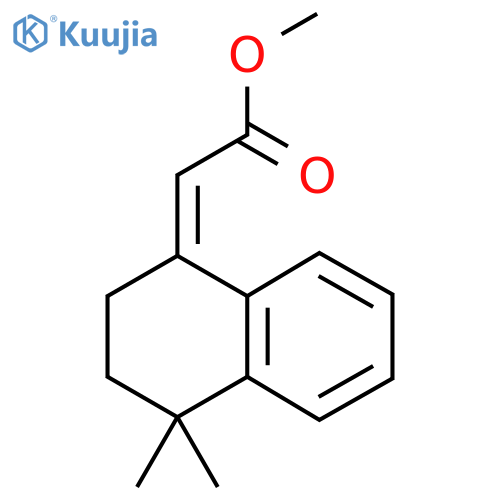

1563884-26-3 structure

商品名:methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate

methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate

- methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate

- AKOS020184831

- 1563884-26-3

- EN300-1459835

-

- インチ: 1S/C15H18O2/c1-15(2)9-8-11(10-14(16)17-3)12-6-4-5-7-13(12)15/h4-7,10H,8-9H2,1-3H3/b11-10-

- InChIKey: XODOPIJOQXXCDE-KHPPLWFESA-N

- ほほえんだ: O(C)C(/C=C1\C2C=CC=CC=2C(C)(C)CC\1)=O

計算された属性

- せいみつぶんしりょう: 230.130679813g/mol

- どういたいしつりょう: 230.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1459835-100mg |

methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |

1563884-26-3 | 100mg |

$715.0 | 2023-09-29 | ||

| Enamine | EN300-1459835-10000mg |

methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |

1563884-26-3 | 10000mg |

$3500.0 | 2023-09-29 | ||

| Enamine | EN300-1459835-5000mg |

methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |

1563884-26-3 | 5000mg |

$2360.0 | 2023-09-29 | ||

| Enamine | EN300-1459835-1.0g |

methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |

1563884-26-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1459835-50mg |

methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |

1563884-26-3 | 50mg |

$683.0 | 2023-09-29 | ||

| Enamine | EN300-1459835-1000mg |

methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |

1563884-26-3 | 1000mg |

$813.0 | 2023-09-29 | ||

| Enamine | EN300-1459835-500mg |

methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |

1563884-26-3 | 500mg |

$781.0 | 2023-09-29 | ||

| Enamine | EN300-1459835-250mg |

methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |

1563884-26-3 | 250mg |

$748.0 | 2023-09-29 | ||

| Enamine | EN300-1459835-2500mg |

methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |

1563884-26-3 | 2500mg |

$1594.0 | 2023-09-29 |

methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

1563884-26-3 (methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬